N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide
Description
N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a hydrazinyl-oxoacetamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrN3O2 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-1-3-6(4-2-5)11-7(13)8(14)12-10/h1-4H,10H2,(H,11,13)(H,12,14) |
InChI Key |
HWKKKRQIXQXFAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of 4-bromoaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-bromophenylacetic acid
Uniqueness
N-(4-bromophenyl)-2-hydrazinyl-2-oxoacetamide is unique due to its hydrazinyl-oxoacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
